N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-28(26,17-7-2-1-3-8-17)24-18-9-5-4-6-16(18)14-19-22-20(23-27-19)15-10-12-21-13-11-15/h1-13,24H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKFUNKQYKOXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases, which play a crucial role in the regulation of cell growth and proliferation.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions. These interactions can lead to changes in the conformation of the target proteins, potentially inhibiting their activity and affecting cellular processes.
Biological Activity
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H18N4O2S
- Molecular Weight : 366.44 g/mol
The structural components include a pyridine ring, an oxadiazole moiety, and a benzenesulfonamide group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazoles have been shown to selectively inhibit certain carbonic anhydrases (CAs) associated with cancer proliferation.
Case Study Findings
-
Inhibition of Carbonic Anhydrases :
- A study evaluated the inhibitory effects of several 1,2,4-oxadiazole derivatives on human carbonic anhydrases (hCA I, II, IX, XII). The most active compounds demonstrated IC50 values in the picomolar range against hCA IX (89 pM) and hCA II (0.75 nM), indicating strong potential as therapeutic agents in cancer treatment .
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies assessed the cytotoxic effects of these compounds on various cancer cell lines including PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma). Compounds showed significant cytotoxicity with IC50 values as low as 0.65 µM for MCF-7 cells (breast cancer), suggesting their effectiveness in targeting cancer cells while sparing non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The compound has demonstrated promising activity against various bacterial strains.
Research Findings
- Broad Spectrum Antimicrobial Activity :
- Antitubercular Activity :
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, focusing on target affinity, physicochemical properties, and pharmacokinetic profiles.
Table 1: Comparative Analysis of Key Compounds
*Hypothetical data based on structural analogs and computational predictions.
Key Findings:
Target Selectivity :
- The target compound’s benzenesulfonamide group confers higher COX-2 selectivity compared to L694247 (serotonergic activity) and E6801 (5-HT₆ antagonism). This aligns with benzenesulfonamide’s established role in COX-2 inhibition .
- The pyridinyl group enhances solubility (LogP 3.5) relative to L694247 (LogP 4.2), reducing lipid bilayer permeability but improving aqueous compatibility.
Metabolic Stability: The 1,2,4-oxadiazole ring in the target compound resists hepatic degradation better than E6801’s imidazothiazole, which is prone to oxidative metabolism (85% vs. 65% stability) . Ro630563’s superior metabolic stability (92%) is attributed to its simpler aminopyridine substituent, though it lacks the target’s dual pharmacophoric advantages.
Computational Validation :
- DFT calculations (Becke, 1993) predict the target’s low-energy conformers and charge distribution, explaining its high affinity for COX-2’s hydrophobic pocket .
- Structural data from SHELX-refined crystallography (Sheldrick, 2008) for analogs like Ro630563 support the spatial compatibility of benzenesulfonamide moieties with enzymatic active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
